Stearyldimethylbenzylammonium chloride
Overview
Description
Stearyldimethylbenzylammonium chloride is a quaternary ammonium compound with the molecular formula C27H50ClN. It is commonly used in various industrial and consumer products due to its surfactant and antimicrobial properties. This compound is often found in hair care formulations, fabric softeners, and disinfectants .
Mechanism of Action
Target of Action
Stearyldimethylbenzylammonium chloride, also known as Stearalkonium chloride, is a type of benzalkonium chloride . Its primary targets are the surfaces of microorganisms and hair shafts . The compound’s cationic head group interacts with the negatively charged surface of these targets .
Mode of Action
The mechanism of action of Stearalkonium chloride is mainly through adsorption or electrostatic interaction between its cationic head group and the negatively charged surface of its targets . This interaction changes the charge distribution of the targets or destroys their structure and function .
Pharmacokinetics
As a quaternary ammonium compound, it is generally considered to have low bioavailability due to its poor absorption and extensive ionization .
Result of Action
Stearalkonium chloride exhibits antimicrobial properties, making it effective in controlling microorganisms . In hair care products, it improves the look and feel of hair shafts by increasing luster and improving wet/dry combing .
Biochemical Analysis
Biochemical Properties
Stearyldimethylbenzylammonium chloride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. The compound can disrupt lipid bilayers, leading to changes in membrane permeability and enzyme activity. For instance, it can interact with membrane-bound enzymes, altering their conformation and activity. Additionally, this compound can bind to proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the integrity of cell membranes, leading to changes in ion transport and membrane potential. This can result in altered cellular responses, including changes in gene expression and metabolic activity. In some cases, this compound can induce apoptosis or necrosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to changes in ion transport, enzyme activity, and signal transduction pathways. Additionally, this compound can bind to specific proteins, inhibiting or activating their function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant toxicity. Studies have shown that high doses of this compound can cause adverse effects, including gastrointestinal disturbances and changes in organ weights. The compound’s toxicity is dose-dependent, with higher doses leading to more severe effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, it can inhibit certain enzymes involved in lipid metabolism, leading to changes in lipid levels and metabolic flux. Additionally, this compound can interact with cofactors, affecting their availability and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane, where it can interact with membrane-bound proteins and affect their function. Additionally, this compound can be transported to other organelles, such as the endoplasmic reticulum or mitochondria, influencing their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stearyldimethylbenzylammonium chloride typically involves the reaction of dimethyl octadecylamine with benzyl chloride. The process is carried out in a reaction kettle where 450 kg of dimethyl octadecylamine is heated to 80-85°C. Benzyl chloride (180 kg) is then slowly added under stirring over 1.5-2 hours. The temperature is maintained at 80-90°C during the addition. After the addition is complete, the temperature is increased to 100-105°C and the reaction is held for several hours until the pH of a 1% aqueous solution reaches 6-6.5. The product is then cooled to 60°C and discharged .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in large reaction vessels with automated systems to monitor and control temperature, pH, and addition rates of reactants .
Chemical Reactions Analysis
Types of Reactions: Stearyldimethylbenzylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion in the compound.
Reaction Conditions: Substitution reactions typically occur in aqueous or organic solvents at moderate temperatures (20-50°C).
Major Products: The major products of substitution reactions involving this compound are the corresponding quaternary ammonium salts where the chloride ion is replaced by another anion .
Scientific Research Applications
Stearyldimethylbenzylammonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings to ensure sterile conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Comparison with Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness: Stearyldimethylbenzylammonium chloride is unique due to its long alkyl chain (octadecyl group), which provides enhanced hydrophobic interactions and makes it particularly effective in applications requiring strong surfactant properties and antimicrobial activity .
Properties
IUPAC Name |
benzyl-dimethyl-octadecylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFIFLLYFPGHH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N.Cl, C27H50ClN | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Related CAS |
37612-69-4 (Parent) | |
Record name | Benzyldimethylstearylammonium chloride | |
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DSSTOX Substance ID |
DTXSID2025139 | |
Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |
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Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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Record name | Benzyldimethylstearylammonium chloride | |
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Boiling Point |
DECOMP @ 120 °C | |
Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |
CAS No. |
122-19-0 | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | Stearyldimethylbenzylammonium chloride | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |
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Record name | Benzyldimethyl(octadecyl)ammonium chloride | |
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Record name | STEARALKONIUM CHLORIDE | |
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Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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